3,4,5,4'-Tetramethoxystilbene
Description
Contextualization of 3,4,5,4'-Tetramethoxystilbene (B174519) within the Landscape of Resveratrol (B1683913) Analogs
Among the numerous synthetic analogs of resveratrol, this compound, also known by its designation DMU-212, has emerged as a compound of significant interest. aacrjournals.orgresearchgate.net It is a methoxylated derivative of resveratrol and has demonstrated substantially greater biological activity than its parent compound in various preclinical studies. mdpi.com Research indicates that DMU-212 possesses potent anti-proliferative and pro-apoptotic properties against a wide range of human cancer cell lines, including those of the breast, colon, prostate, and ovaries. mdpi.comresearchgate.nettandfonline.com
A key distinction in its mechanism is that while resveratrol often induces cell cycle arrest in the G0/G1 or S-phases, DMU-212 predominantly causes a G2/M phase arrest. researchgate.netnih.gov Furthermore, DMU-212 has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. nih.gov It exerts this effect, at least in part, by suppressing the VEGFR2 signaling pathway. nih.gov The enhanced potency of DMU-212 is also evident in its metabolic fate; while resveratrol is quickly conjugated and eliminated, DMU-212 undergoes metabolic O-demethylation or hydroxylation, and its metabolites, such as 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), can retain or even exhibit higher bioactivity than the parent compound in certain contexts. mdpi.comtandfonline.com These findings position this compound as a promising lead scaffold for developing novel therapeutic agents.
Overview of Methylated Stilbenoids as Advanced Bioactive Scaffolds
The strategic modification of natural compounds is a cornerstone of modern drug discovery. For stilbenoids, methylation—the substitution of hydroxyl (-OH) groups with methoxy (B1213986) (-OCH3) groups—represents a critical advancement. This chemical alteration significantly impacts the compound's physicochemical properties, leading to improved biological performance. mdpi.comnih.govresearchgate.net
Methylated resveratrol analogs generally exhibit better bioavailability because the methoxy groups increase the molecule's lipophilicity (fat-solubility). nih.govresearchgate.net This enhanced lipophilicity facilitates easier transport across cellular membranes, improving cellular uptake. mdpi.com Moreover, methylation makes the stilbene (B7821643) structure more resistant to the rapid metabolic degradation, particularly phase II conjugation reactions, that quickly inactivates resveratrol. aacrjournals.orgmdpi.com This increased metabolic stability allows the compound to persist longer in the system, enhancing its therapeutic window. mdpi.com
Studies have shown that methylated stilbenoids, such as this compound, not only have improved pharmacokinetics but also exhibit more potent and sometimes more selective cytotoxic effects against cancer cells compared to their hydroxylated counterparts. researchgate.nettandfonline.commdpi.com The placement of methoxy groups at specific positions on the stilbene backbone has been identified as crucial for enhancing pro-apoptotic activity. aacrjournals.orgmdpi.com Therefore, methylated stilbenoids are considered advanced bioactive scaffolds, offering a promising platform for the development of more effective agents for various biomedical applications. nih.govresearchgate.net
Detailed Research Findings
Extensive in vitro studies have been conducted to quantify the growth-inhibitory effects of this compound (DMU-212) across a diverse panel of human cancer cell lines. The data consistently highlight its superior potency compared to the parent compound, resveratrol.
The growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been established in multiple studies. For instance, in a comprehensive screening against 45 human cancer cell lines, DMU-212 demonstrated an average GI50 of 3.5 µM. researchgate.netbenthamdirect.com Its efficacy is particularly notable in specific cell lines as detailed in the table below.
| Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| A498 | Renal Cancer | 0.74 | researchgate.netbenthamdirect.com |
| A-2780 | Ovarian Cancer | 0.71 | nih.gov |
| MDA-MB-435 | Melanoma | 1.04 | researchgate.netbenthamdirect.com |
| MCF7 | Breast Cancer | 1.66 | researchgate.netbenthamdirect.com |
| SNB-75 | CNS Cancer | 1.88 | researchgate.netbenthamdirect.com |
| PC-3 | Prostate Cancer | 3.0 | iiarjournals.org |
| DU-145 | Prostate Cancer | 0.4 | iiarjournals.org |
| LNCaP | Prostate Cancer | 0.4 | iiarjournals.org |
| A375 | Melanoma | 0.7 | mdpi.com |
| SKOV-3 | Ovarian Cancer | 11.51 | nih.gov |
| HUVEC | Endothelial Cells | ~20 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Structure
3D Structure
Properties
CAS No. |
134029-49-5 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5- |
InChI Key |
GGFQQRXTLIJXNY-WAYWQWQTSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Synonyms |
1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene 1-MTPE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3,4,5,4 Tetramethoxystilbene
Established Synthetic Routes for 3,4,5,4'-Tetramethoxystilbene (B174519)
Several key synthetic strategies have been developed for the preparation of this compound. These include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Mizoroki-Heck reaction. biomedres.usnih.govsemanticscholar.org
The Wittig reaction is a widely used method for forming the carbon-carbon double bond that characterizes the stilbene (B7821643) backbone. biomedres.usmdpi.com This reaction typically involves the coupling of a phosphonium (B103445) ylide, generated from a benzylphosphonium salt, with an appropriate benzaldehyde. For the synthesis of this compound, this could involve the reaction of 3,4,5-trimethoxybenzylphosphonium bromide with 4-methoxybenzaldehyde (B44291) or vice versa. biomedres.us
A variation of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction , offers an alternative and often more advantageous route. biomedres.usherts.ac.uk The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. This method is known for providing excellent yields and high stereoselectivity, particularly for the E (trans) isomer. biomedres.us The synthesis of trans-3,4,5,4'-tetramethoxystilbene (also known as DMU-212) can be efficiently achieved using the HWE reaction. biomedres.usherts.ac.uk For instance, diethyl-4-methoxybenzylphosphonate can be reacted with 3,4,5-trimethoxybenzaldehyde. biomedres.us
The Mizoroki-Heck reaction represents another powerful tool for the synthesis of stilbene derivatives. semanticscholar.orgresearchgate.net This palladium-catalyzed cross-coupling reaction involves the arylation of an alkene. organic-chemistry.org In the context of this compound synthesis, this could involve the coupling of 4-vinylanisole (4-methoxystyrene) with a halogenated trimethoxybenzene, such as 3,4,5-trimethoxybromobenzene, in the presence of a palladium catalyst. semanticscholar.orgresearchgate.net The Mizoroki-Heck reaction has been successfully employed to prepare (E)-3,4,5,4'-tetramethoxystilbene in high yields. semanticscholar.org
The Perkin reaction is another classical method for stilbene synthesis, although it is sometimes considered less efficient than the Wittig or Heck reactions. acs.orgjst.go.jp This reaction involves the condensation of an aromatic aldehyde with a phenylacetic acid in the presence of a base and acetic anhydride. nih.gov While it can be used to produce stilbene derivatives, it may require more steps and result in lower yields compared to more modern cross-coupling methods. acs.orgjst.go.jp
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reactants | Catalyst/Reagent | Typical Stereoselectivity |
|---|---|---|---|
| Wittig Reaction | Benzylphosphonium salt, Benzaldehyde | Strong base (e.g., n-BuLi) | Mixture of E and Z isomers |
| Horner-Wadsworth-Emmons (HWE) Reaction | Benzylphosphonate, Benzaldehyde | Base (e.g., NaH, NaOMe) | Predominantly E isomer |
| Mizoroki-Heck Reaction | Aryl halide, Alkene (styrene derivative) | Palladium catalyst | Predominantly E isomer |
| Perkin Reaction | Phenylacetic acid, Benzaldehyde | Acetic anhydride, Triethylamine | Predominantly E isomer |
Stereochemical Considerations in Synthesis: E- and Z-Isomers
The geometry of the central carbon-carbon double bond in this compound gives rise to two stereoisomers: the E (trans) and Z (cis) isomers. The biological activity of these isomers can differ significantly, making stereoselective synthesis a critical consideration. researchgate.netresearchgate.net
The E-isomer is generally the more thermodynamically stable and is often the major product in many synthetic routes, particularly the HWE and Mizoroki-Heck reactions. biomedres.usorganic-chemistry.org The HWE reaction, for example, is well-known for its high E-selectivity. biomedres.us
The Z-isomer, being sterically hindered, is often more challenging to synthesize selectively. researchgate.net However, it can be obtained through specific synthetic methods or by photoisomerization of the E-isomer. researchgate.net Irradiation of a solution of the E-isomer with UV light can lead to a photostationary state containing a mixture of both E and Z isomers, from which the Z-isomer can be isolated. researchgate.netcdnsciencepub.com Some synthetic methods, like the standard Wittig reaction, can produce mixtures of E and Z isomers, with the ratio depending on the reaction conditions and the nature of the reactants and solvent. biomedres.us
The distinct spatial arrangement of the phenyl rings in the E and Z isomers leads to different physical and biological properties. For instance, the Z-isomer of 3,4,3',5'-tetramethoxystilbene has been shown to be more potent in inhibiting certain cancer-related signaling pathways compared to its E-counterpart. researchgate.net
Derivatization Strategies for Structure-Activity Exploration
To explore the structure-activity relationships (SAR) of this compound and to develop analogs with potentially enhanced biological activities, various derivatization strategies have been employed. researchgate.netmdpi.comacs.org These modifications often focus on altering the substitution pattern of the phenyl rings or modifying the stilbene core.
One common strategy involves the demethylation or hydroxylation of the methoxy (B1213986) groups. researchgate.net This can lead to the formation of hydroxylated derivatives, which can have different biological properties due to changes in polarity and hydrogen bonding capabilities. mdpi.com For example, 3'-hydroxy-3,4,5,4'-tetramethoxystilbene is an active metabolite of this compound. tandfonline.com
Another approach is the introduction of different functional groups onto the aromatic rings. researchgate.net This can include the addition of halogens, alkyl groups, or other substituents to probe the electronic and steric requirements for biological activity. A library of E-diarylstilbenes structurally related to DMU-212 has been synthesized and evaluated for anticancer activity. researchgate.net
Furthermore, the stilbene backbone itself can be modified. For instance, analogs with different heterocyclic rings replacing one of the phenyl rings have been synthesized to investigate the impact of these changes on biological activity. researchgate.net The synthesis of novel 2-naphthaleno stilbenes and cyanostilbenes has been reported as part of these efforts. researchgate.net
These derivatization strategies are essential for understanding the key structural features responsible for the biological effects of this compound and for the rational design of new, more potent analogs. acs.org
Advanced Analytical Techniques for 3,4,5,4 Tetramethoxystilbene in Biological Systems
Chromatographic Methods for Quantification in Complex Biological Matrices
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the quantification of 3,4,5,4'-tetramethoxystilbene (B174519) in various biological samples, including plasma, tissues, and cell culture media. acs.orgresearchgate.net These methods are prized for their ability to separate the target analyte from a multitude of endogenous components, ensuring accurate measurement.
A common approach involves reverse-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. acs.orgacs.org For instance, a simple and validated HPLC-UV method has been established for quantifying trans-3,4,5,4'-tetramethoxystilbene in rat plasma. acs.org This method utilizes a reversed-phase C18 column and a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water. acs.orgnih.gov The detection is typically performed at a UV absorbance of 325 nm. acs.orgnih.gov Such methods have demonstrated good precision and accuracy, with a lower limit of quantification (LOQ) often around 15 ng/mL. acs.orgacs.org The intra- and inter-day precision for these assays are generally below 10%, with accuracy rates (bias) within ±8%. acs.orgacs.org
To enhance sensitivity and specificity, especially when analyzing metabolites, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov An HPLC-MS/MS procedure was developed for the determination of this compound and its metabolites in ovarian cancer cells and the surrounding culture medium. nih.govresearchgate.net This method employed a C18 column with a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) in 0.1% formic acid and acetonitrile, using a triple quadrupole mass spectrometer operating in multiple reaction monitoring mode for detection. nih.gov The combination of liquid chromatography for separation and mass spectrometry for specific detection allows for highly reliable quantification in complex matrices. nih.gov
Table 1: Research Findings on Chromatographic Methods for this compound Quantification
| Technique | Matrix | Column | Mobile Phase | Flow Rate | Detection | Lower Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-UV | Rat Plasma | Reversed-phase | Acetonitrile/Water Gradient | 1.5 mL/min | UV at 325 nm | 15 ng/mL | acs.orgacs.org |
| HPLC-MS/MS | Ovarian Cancer Cells & Culture Medium | C18 | 5mM Ammonium Acetate with 0.1% Formic Acid / Acetonitrile | 800 µL/min | Triple Quadrupole MS | Not Specified | nih.gov |
| HPLC | Rat Plasma | RP-HPLC | Acetonitrile/Water Gradient | Not Specified | UV at 325 nm | 15 ng/mL | nih.gov |
| HPLC | Mouse Plasma, Tissues | Not Specified | Not Specified | Not Specified | HPLC | Not Specified | researchgate.net |
Spectroscopic Approaches for Isomeric and Metabolite Characterization
While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the structural elucidation of this compound's isomers and metabolites. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. unirioja.esthieme-connect.com
High-resolution mass spectrometry (HRMS), particularly techniques like Ultra-High Performance Liquid Chromatography-Quadrupole/Orbitrap/Linear Ion Trap Mass Spectrometry (UHPLC-Q/Orbitrap/LTQ MS), has been instrumental in creating comprehensive metabolite profiles. nih.gov In one study using this method, a total of 63 metabolites of this compound were tentatively identified in the intestinal contents, liver, serum, and colorectal tissues of mice. nih.gov The study revealed that the compound undergoes extensive biotransformation. nih.gov Key metabolic pathways identified include demethylation, oxidation, desaturation, methylation, acetylation, and conjugation with glucuronide and cysteine. nih.gov For example, oxidized metabolites were identified by a mass shift corresponding to the addition of one or two oxygen atoms, while other metabolites showed the loss of methyl groups (demethylation). nih.gov
NMR spectroscopy, often used in conjunction with MS, provides definitive structural information. thieme-connect.comresearchgate.net It is particularly powerful for distinguishing between isomers, such as the (E)- and (Z)- geometric isomers of tetramethoxystilbenes, by analyzing the precise chemical environment of each atom in the molecule. thieme-connect.comresearchgate.net For instance, the structures of (Z)- and (E)-3,3',4,5'-tetramethoxystilbene isolated from Eugenia rigida were determined using NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS). thieme-connect.comresearchgate.net These techniques can also identify products of photoisomerization or other chemical transformations, such as the photochemical cyclization of cis-tetramethoxystilbene to form phenanthrene (B1679779) derivatives. thieme-connect.comresearchgate.net
Table 2: Identified Metabolic Pathways and Characterization Techniques for this compound
| Metabolic Pathway | Description | Analytical Technique | Reference |
|---|---|---|---|
| Demethylation | Removal of one or more methyl groups. | UHPLC-Q/Orbitrap/LTQ MS | nih.gov |
| Oxidation | Addition of oxygen atoms, often forming hydroxyl groups. | UHPLC-Q/Orbitrap/LTQ MS | nih.gov |
| Desaturation | Formation of a double bond (loss of two hydrogen atoms). | UHPLC-Q/Orbitrap/LTQ MS | nih.gov |
| Methylation | Addition of a methyl group. | UHPLC-Q/Orbitrap/LTQ MS | nih.gov |
| Acetylation | Addition of an acetyl group. | UHPLC-Q/Orbitrap/LTQ MS | nih.gov |
| Glucuronide Conjugation | Attachment of a glucuronic acid moiety. | UHPLC-Q/Orbitrap/LTQ MS | nih.gov |
| Cysteine Conjugation | Attachment of a cysteine moiety. | UHPLC-Q/Orbitrap/LTQ MS | nih.gov |
| Isomer Characterization | Distinguishing between (E) and (Z) isomers. | NMR, HRESIMS | thieme-connect.comresearchgate.net |
Preclinical Pharmacokinetic and Biotransformation Studies of 3,4,5,4 Tetramethoxystilbene
Absorption and Systemic Bioavailability Profiles
Studies on the preclinical pharmacokinetics of 3,4,5,4'-tetramethoxystilbene (B174519), a synthetic analog of resveratrol (B1683913), have shed light on its absorption and bioavailability characteristics in animal models.
Oral Bioavailability in Preclinical Animal Models
The absolute oral bioavailability of this compound has been determined to be low in preclinical studies. In rats, the oral bioavailability was reported to be 6.31 ± 3.30%. mdpi.comacs.org Another study involving a similar tetramethoxystilbene analog, trans-2,4,3',5'-tetramethoxystilbene (OTE), also demonstrated low absolute oral bioavailability in rats, at 4.5 ± 3.2%. nih.gov Despite this, higher levels of this compound were achieved in the gastrointestinal tract compared to resveratrol. mdpi.com Pharmacokinetic studies in mice also indicated that higher levels of this compound were attained compared to resveratrol. mdpi.com
Table 1: Oral Bioavailability of Tetramethoxystilbene Analogs in Rats
| Compound | Oral Bioavailability (%) | Animal Model |
| This compound | 6.31 ± 3.30 | Rat |
| trans-2,4,3',5'-Tetramethoxystilbene | 4.5 ± 3.2 | Rat |
Intravenous Pharmacokinetic Parameters
Following intravenous administration in rats, this compound exhibited a moderate clearance rate and a moderate terminal elimination half-life. researchgate.net The clearance was measured at 46.5 ± 7.6 mL/min/kg, and the terminal elimination half-life was 154 ± 80 minutes. mdpi.comacs.org In comparison, another tetramethoxystilbene analog, trans-2,4,3',5'-tetramethoxystilbene, showed a longer terminal elimination half-life of 481 ± 137 minutes and slower clearance of 29.1 ± 3.7 mL/min/kg in rats. nih.gov
Table 2: Intravenous Pharmacokinetic Parameters of Tetramethoxystilbene Analogs in Rats
| Parameter | This compound | trans-2,4,3',5'-Tetramethoxystilbene |
| Clearance (mL/min/kg) | 46.5 ± 7.6 | 29.1 ± 3.7 |
| Terminal Elimination Half-life (min) | 154 ± 80 | 481 ± 137 |
Metabolic Pathways and Metabolite Identification
The biotransformation of this compound primarily involves Phase I reactions, leading to the formation of several metabolites.
Phase I Demethylation and Hydroxylation Reactions
Unlike resveratrol, which mainly undergoes sulfation and glucuronidation, this compound is metabolized through hydroxylation and O-demethylation (single and double). mdpi.com Biotransformation studies have identified several metabolites resulting from these reactions. nih.gov These include hydroxylated derivatives which may possess enhanced biological activity. The cytochrome P450 enzymes, particularly CYP1A1, are implicated in the metabolic activation of this compound. ptbioch.edu.pl
Identification and Characterization of Active Metabolites (e.g., 3′-hydroxy-3,4,5,4′-tetramethoxystilbene)
Several metabolites of this compound have been identified, with some demonstrating notable biological activity. The primary metabolites include:
3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) nih.gov
4′-hydroxy-3,4,5-trimethoxystilbene (DMU-281) nih.gov
4-hydroxy-3,5,4′-trimethoxystilbene (DMU-291) nih.gov
4,4′-dihydroxy-3,5-dimethoxystilbene (DMU-295) nih.gov
3-hydroxy-4,5,4′-trimethoxystilbene (DMU-807) nih.gov
Among these, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (also referred to as DMU-214) has been identified as a major active metabolite. ptbioch.edu.pltandfonline.com Studies have shown that this metabolite exhibits significantly higher cytotoxic activity than the parent compound in certain cancer cell lines. tandfonline.comnih.govresearchgate.net The conversion of this compound to this active metabolite is considered a key step in its mechanism of action. ptbioch.edu.plnih.gov
Clearance and Elimination Kinetics
Preclinical studies in rats have provided data on the clearance and elimination of this compound. Following intravenous administration, the compound shows moderate clearance at a rate of 46.5 ± 7.6 mL/min/kg. mdpi.comacs.org The terminal elimination half-life was determined to be 154 ± 80 minutes. mdpi.comacs.org These findings suggest a moderate rate of removal of the compound from the systemic circulation in this preclinical model.
Molecular and Cellular Mechanisms of Action of 3,4,5,4 Tetramethoxystilbene
Modulation of Cellular Proliferation and Cell Cycle Progression
3,4,5,4'-Tetramethoxystilbene (B174519) (TMS), a methoxylated analog of resveratrol (B1683913), demonstrates significant anti-proliferative activity in various cancer cell lines by modulating the cell cycle. spandidos-publications.com This compound has been shown to induce cell cycle arrest at different phases, thereby inhibiting the growth of cancer cells.
Induction of G1 Phase Cell Cycle Arrest
In certain cancer cell lines, TMS has been observed to cause an arrest in the G1 phase of the cell cycle. For instance, in A-2780 ovarian cancer cells, treatment with TMS resulted in G0/G1 phase arrest. nih.gov This effect is often accompanied by the modulation of key regulatory proteins of the G1 phase. While some resveratrol analogs induce G1/S arrest, TMS has been noted for its distinct mechanism of inducing G2/M blockage in other cell types. researchgate.net
Induction of G2/M Phase Cell Cycle Arrest
A more predominant effect of TMS is the induction of cell cycle arrest at the G2/M phase. This has been documented in a variety of cancer cell lines, including human melanoma, breast adenocarcinoma, and hepatocellular carcinoma. spandidos-publications.comresearchgate.net In A375 human melanoma cells, TMS treatment led to a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G1 and S phase populations. spandidos-publications.com This mitotic arrest occurs specifically at the prometaphase stage of cell division. spandidos-publications.com The underlying mechanism involves the upregulation and activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38. spandidos-publications.com Inhibition of p38 has been shown to lessen the G2/M arrest induced by TMS. spandidos-publications.com Furthermore, in MCF-7 and HepG2 cells, TMS-induced G2/M arrest is associated with a downregulation of β-tubulin and cyclin D1 expression. researchgate.net Similarly, in SKOV-3 ovarian cancer cells, a metabolite of TMS, DMU-214, was found to trigger G2/M cell cycle arrest. tandfonline.comnih.gov
| Cell Line | Effect | Key Molecular Changes | Reference |
| A375 (Melanoma) | G2/M Arrest (Prometaphase) | Upregulation and activation of JNK and p38 | spandidos-publications.com |
| MCF-7 (Breast), HepG2 (Liver) | G2/M Arrest | Downregulation of β-tubulin and cyclin D1 | researchgate.net |
| SKOV-3 (Ovarian) | G2/M Arrest | Mediated by metabolite DMU-214 | tandfonline.comnih.gov |
| A-2780 (Ovarian) | G0/G1 Arrest | - | nih.gov |
| LNCaP (Prostate) | G2/M Blockage | - | researchgate.net |
Pathways of Programmed Cell Death Induction
TMS is a potent inducer of programmed cell death in cancer cells, employing multiple pathways to achieve its cytotoxic effects.
Mitochondrial Apoptosis Induction
TMS has been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis in several cancer cell types. mdpi.com In human breast cancer cells, TMS induces mitochondrial apoptosis by increasing the expression of pro-apoptotic proteins Bax and Bak. semanticscholar.orgnih.govkoreascience.kr This leads to the translocation of these proteins to the mitochondria, causing the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. semanticscholar.orgkoreascience.kr The process is also associated with an increased expression and oligomerization of the voltage-dependent anion channel 1 (VDAC1), which disrupts the mitochondrial membrane potential. semanticscholar.orgnih.gov Furthermore, TMS can induce the translocation of annexin (B1180172) A5 into the mitochondria, which plays a role in this process. semanticscholar.orgnih.gov In SKOV-3 ovarian cancer cells, TMS treatment resulted in the upregulation of pro-apoptotic genes such as Bax, Apaf-1, and p53, and a decrease in the expression of anti-apoptotic Bcl-2. nih.gov
Receptor-Mediated Apoptosis Induction
In addition to the mitochondrial pathway, TMS can also initiate the extrinsic, or receptor-mediated, pathway of apoptosis. mdpi.com In A-2780 ovarian cancer cells, TMS treatment led to an increased expression of pro-apoptotic genes associated with the death receptor pathway, including Fas, FasL, TNF, TNFRSF10A, TNFRSF21, and TNFRSF16. nih.gov This indicates that TMS can activate apoptosis through the engagement of death receptors on the cell surface. The activation of caspases-3/7 in these cells was correlated with a decrease in the expression of TRAF-1 and BIRC-2. nih.gov A metabolite of TMS, DMU-214, also induced receptor-mediated apoptosis in SKOV-3 cells, which lack a functional p53. nih.gov
Caspase-Independent Apoptosis and Autophagy Induction
Research has revealed that TMS can also induce cell death through caspase-independent mechanisms and autophagy. scispace.com In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, TMS was found to induce caspase-independent apoptosis. scispace.com This was evidenced by the fact that a pan-caspase inhibitor failed to block the apoptotic effects of TMS. scispace.com In these cells, TMS selectively increases intracellular calcium levels, leading to endoplasmic reticulum (ER) stress and the activation of AMPK. scispace.comnih.gov This, in turn, induces both caspase-independent apoptosis and autophagy. scispace.comnih.gov Proteomics analysis confirmed the suppression of the mTOR pathway, which is downstream of AMPK, and the activation of JNK, a key linker between ER stress and the mTOR pathway. scispace.comnih.gov Autophagy induction by TMS has also been suggested in other cancer cells through the activation of AMPK pathways.
| Apoptosis Pathway | Cell Line | Key Molecular Events | Reference |
| Mitochondrial | Breast Cancer (MCF-7) | ↑ Bax, Bak, VDAC1; Cytochrome c & AIF release | semanticscholar.orgnih.gov |
| Ovarian Cancer (SKOV-3) | ↑ Bax, Apaf-1, p53; ↓ Bcl-2 | nih.gov | |
| Receptor-Mediated | Ovarian Cancer (A-2780) | ↑ Fas, FasL, TNF, TNFRSF10A, TNFRSF21, TNFRSF16 | nih.gov |
| Ovarian Cancer (SKOV-3) | Induced by metabolite DMU-214 | nih.gov | |
| Caspase-Independent & Autophagy | NSCLC (Gefitinib-Resistant) | ↑ Intracellular Ca2+; ER Stress; AMPK activation | scispace.comnih.gov |
Disruption of Microtubule Dynamics and Tubulin Polymerization
This compound (TMS) has been shown to interfere with the normal function of microtubules, which are essential components of the cellular cytoskeleton involved in processes such as cell division, motility, and intracellular transport. nih.gov Research indicates that TMS can inhibit the polymerization of tubulin, the protein subunit that forms microtubules. nih.govsemanticscholar.org This disruption leads to a cascade of cellular events.
In studies using various cell lines, treatment with TMS resulted in a dose-dependent inhibition of microtubule formation. semanticscholar.org For instance, in hormone-resistant breast cancer cells, a concentration of 3 micromolar TMS for 24 hours was sufficient to inhibit tubulin polymerization and microtubule formation. nih.govsemanticscholar.org This interference with microtubule dynamics can cause a cell cycle block at the G2-M phase, the stage of cell division where a properly formed mitotic spindle is crucial. nih.govsemanticscholar.orgmdpi.com The cis-isomer of TMS has been reported to be significantly more potent in inhibiting tubulin polymerization compared to the trans-isomer. mdpi.com
The mechanism of action appears to involve binding to tubulin, potentially at or near the colchicine-binding site, which is a known target for many microtubule-destabilizing agents. nih.govresearchgate.net By disrupting microtubule dynamics, TMS triggers a series of downstream signaling events that can ultimately lead to programmed cell death, or apoptosis. semanticscholar.org
Regulation of Intracellular Signal Transduction Cascades
Inhibition of Oncogenic Transcription Factor Activation (e.g., Stat3, Smad2/3, myc, Ets, Notch, Wnt, Ap-1, NF-κB)
This compound has been found to modulate the activity of several oncogenic transcription factors that play critical roles in cancer development and progression. olemiss.edu These transcription factors regulate the expression of genes involved in cell proliferation, survival, and differentiation.
Studies have demonstrated that TMS can inhibit the activation of Signal Transducer and Activator of Transcription 3 (Stat3). mdpi.comresearchgate.net In one study, TMS administration reduced the activation of Stat3 in the context of hepatocarcinogenesis. mdpi.com It also showed inhibitory effects on the activation of Smad2/3, myc, Ets, Notch, and Wnt signaling pathways. researchgate.net The Z-isomer of a related compound, 3,4,3',5'-tetramethoxystilbene, was found to be a more potent inhibitor of Stat3, Smad3/4, myc, Ets, Notch, and Wnt signaling compared to its E-isomer. researchgate.net
Furthermore, TMS has been shown to affect the activity of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), two key transcription factors involved in inflammatory responses and cancer. mdpi.comresearchgate.net While one study reported that TMS enhanced the levels of the AP-1 subunits c-Jun and c-Fos, another found that both the Z- and E-isomers of 3,4,3',5'-tetramethoxystilbene showed similar inhibitory effects against AP-1 and NF-κB signaling. mdpi.comresearchgate.net This suggests a complex and potentially cell-type-specific regulation of these pathways.
Table 1: Effect of this compound and its Isomers on Oncogenic Transcription Factors
| Transcription Factor | Effect of TMS/Isomers | Cell/System Context | Reference |
|---|---|---|---|
| Stat3 | Inhibition | Hepatocarcinogenesis model | mdpi.com |
| Stat3 | Inhibition (Z-isomer > E-isomer) | Luciferase reporter gene assays | researchgate.net |
| Smad2/3 | Inhibition (Z-isomer > E-isomer) | Luciferase reporter gene assays | researchgate.net |
| myc | Inhibition (Z-isomer > E-isomer) | Luciferase reporter gene assays | researchgate.net |
| Ets | Inhibition (Z-isomer > E-isomer) | Luciferase reporter gene assays | researchgate.net |
| Notch | Inhibition (Z-isomer > E-isomer) | Luciferase reporter gene assays | researchgate.net |
| Wnt | Inhibition (Z-isomer > E-isomer) | Luciferase reporter gene assays | researchgate.net |
| AP-1 | Enhanced c-Jun and c-Fos levels | Hepatocarcinogenesis model | mdpi.com |
| AP-1 | Inhibition (Z- and E-isomers) | Luciferase reporter gene assays | researchgate.net |
| NF-κB | Inhibition (Z- and E-isomers) | Luciferase reporter gene assays | researchgate.net |
Modulation of Key Kinase Activities (e.g., FAK, Akt, mTOR, c-jun-NH2-kinase, p38 MAPK, AMPK, JNK, EGFR, VEGFR2)
The cellular effects of this compound are also mediated through its influence on various protein kinases, which are enzymes that regulate a wide range of cellular processes by adding phosphate (B84403) groups to other proteins.
Research has shown that TMS can inhibit the activity of several pro-survival kinases. It has been demonstrated to inhibit activated focal adhesion kinase (FAK), Akt, and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, has been observed in breast cancer cells. mdpi.com
Conversely, TMS can stimulate the activity of stress-activated protein kinases. Studies have reported that TMS stimulates the activity of c-jun-NH2-kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). nih.govsemanticscholar.org The activation of JNK and p38 MAPK is often associated with cellular stress responses and can lead to apoptosis. nih.govnih.gov
Furthermore, TMS has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. scispace.comnih.gov AMPK activation can lead to the suppression of the mTOR pathway, which is consistent with the observed inhibitory effects of TMS on mTOR. scispace.com In gefitinib-resistant non-small-cell lung cancer cells, TMS was found to inhibit the phosphorylation and activation of the epidermal growth factor receptor (EGFR). mdpi.comscispace.comnih.gov
Regulation of Intracellular Calcium Signaling (e.g., SERCA Interaction)
This compound has been identified as a modulator of intracellular calcium (Ca2+) signaling, a critical secondary messenger system involved in numerous cellular functions. A key finding is the ability of TMS to selectively elevate intracellular calcium levels in certain cancer cells. scispace.comnih.gov
This effect is attributed to its direct interaction with the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a protein pump responsible for transporting calcium from the cytosol into the endoplasmic reticulum (ER). scispace.comnih.gov By binding to and presumably inhibiting SERCA, TMS disrupts calcium homeostasis, leading to an increase in cytosolic calcium and ER stress. scispace.comnih.govnih.gov This prolonged elevation of intracellular calcium can trigger downstream signaling pathways that lead to cell death, including apoptosis and autophagy. scispace.comnih.gov This mechanism has been particularly noted in gefitinib-resistant non-small-cell lung cancer cells, where TMS-induced ER stress and subsequent AMPK activation were observed. scispace.comnih.gov
Interactions with Cytochrome P450 Enzymes and AhR Signaling
Inhibition and Substrate Properties for CYP1B1, CYP1A1, and CYP1A2
This compound (TMS) exhibits significant interactions with several cytochrome P450 (CYP) enzymes, which are a family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and carcinogens. mdpi.com
Notably, TMS has been identified as a potent and selective inhibitor of CYP1B1. mdpi.comoup.com Some studies have reported it as a competitive inhibitor of human CYP1B1. medchemexpress.com The inhibitory concentration (IC50) of a related compound, 2,4,3',5'-tetramethoxystilbene, for CYP1B1 was found to be in the nanomolar range, demonstrating high potency. nih.gov This inhibition is significant because CYP1B1 is often overexpressed in various types of tumors and is involved in the metabolic activation of procarcinogens. oup.com
TMS also inhibits CYP1A1 and CYP1A2, though generally to a lesser extent than CYP1B1. mdpi.commedchemexpress.comnih.gov This indicates a degree of selectivity for CYP1B1 over the other two isoforms. nih.gov The interactions of TMS with these CYP enzymes suggest that it can function as both an inhibitor and a substrate. mdpi.com
The regulation of these CYP enzymes is often mediated by the aryl hydrocarbon receptor (AhR) signaling pathway. oup.comnih.gov Upon binding to a ligand, the AhR translocates to the nucleus and promotes the transcription of target genes, including CYP1A1 and CYP1B1. oup.com While TMS is a potent inhibitor of CYP1B1 activity, its effects on AhR-mediated gene expression can be complex and may vary depending on the cellular context. oup.comresearchgate.net
Anti-angiogenic Activity
This compound, a methoxylated derivative of resveratrol, demonstrates significant anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and its inhibition is a key strategy in cancer therapy. The compound, also known as DMU-212, has been shown to potently inhibit the proliferation of various cancer cells and interfere with the development of new vasculature. nih.govbeilstein-journals.org
The primary mechanism behind the anti-angiogenic effect of this compound involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. beilstein-journals.orgmdpi.com In human umbilical vein endothelial cells (HUVECs), the compound was found to significantly inhibit VEGF-stimulated proliferation and induce apoptosis. nih.gov
This compound specifically suppresses the VEGF-induced phosphorylation of VEGFR2, a critical step in its activation, without affecting VEGFR1 phosphorylation. nih.gov This targeted inhibition disrupts the entire downstream signaling cascade that is mediated by VEGFR2. nih.govmdpi.com Key signaling components that are consequently inhibited include c-Src, Focal Adhesion Kinase (FAK), Akt, mammalian Target of Rapamycin (mTOR), p70S6K, and Extracellular signal-Regulated Kinase 1/2 (Erk1/2). nih.govmdpi.com By blocking these pathways, the compound effectively halts endothelial cell migration and the formation of capillary-like structures, as demonstrated in both in vitro assays and in vivo models like the mouse Matrigel plug and chick chorioallantoic membrane (CAM) assays. nih.gov
Table 1: Downstream Signaling Components Inhibited by this compound
Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein)
Multidrug resistance (MDR) is a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov These transporters function as efflux pumps, expelling chemotherapeutic drugs from cancer cells and reducing their efficacy. nih.gov Stilbene (B7821643) compounds, including derivatives of resveratrol, have been investigated for their ability to modulate these resistance mechanisms. spandidos-publications.comiiarjournals.org
A methylated stilbene derivative, trans-3,5,3',4'-tetramethoxystilbene, has been identified as a potent inhibitor of P-gp transport activity. iiarjournals.org In studies using human MDR1 gene-transfected mouse lymphoma cells, this compound strongly inhibited the efflux of a fluorescent P-gp substrate, indicating its ability to reverse MDR. iiarjournals.orgulisboa.pt Its activity was found to be dose-dependent and more potent than the control MDR modifier, verapamil. iiarjournals.org The mechanism is thought to involve the inhibition of the P-gp efflux pump, thereby increasing the intracellular concentration and cytotoxicity of co-administered chemotherapeutic agents like doxorubicin. nih.goviiarjournals.org
Alteration of Gene Expression Profiles
The anticancer effects of this compound and its metabolites are also linked to significant alterations in the gene expression profiles of cancer cells. nih.govnih.gov A key active metabolite, 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has been shown to modulate genes involved in cell proliferation, migration, and apoptosis in ovarian cancer cells. nih.govresearchgate.net
Studies using microarray analysis on the ovarian cancer cell line SKOV-3 revealed that DMU-214 induces a marked upregulation of several genes known to suppress tumor progression. nih.gov These include Insulin-like Growth Factor Binding Protein 3 (IGFBP3) and Krüppel-like Factor 4 (KLF4), both of which are reported to inhibit cancer cell migration and proliferation. nih.gov
Furthermore, the expression of SMAD7 and Thrombospondin 1 (THBS1) was significantly increased at both the mRNA and protein levels. nih.gov SMAD7 is an inhibitor of TGF-β signaling and is known to inhibit cancer growth and metastasis, while THBS1 is a potent anti-angiogenic and anti-migratory protein. nih.gov The upregulation of these genes contributes to the compound's ability to impair tumor cell motility and proliferation. nih.gov
Table 2: Upregulated Genes and Their Antiproliferative/Antimigratory Functions
Concurrently, DMU-214 triggers the downregulation of numerous genes associated with promoting cancer. nih.gov The most significantly affected were Serum Response Factor (SRF), GPR56 (G protein-coupled receptor 56), and RGCC (Regulator of cell cycle), with mRNA expression decreasing by approximately 60–75%. nih.gov The reduced expression of SRF, a key regulator of cell motility, corresponds with the observed decrease in cancer cell migration. nih.gov
Additionally, the transcript levels of pro-inflammatory and pro-oncogenic cytokines like Interleukin 1 Alpha (IL1A) and Interleukin 15 (IL15) were reduced by about 50%. nih.gov The expression of SOX4 (SRY-Box Transcription Factor 4), a transcription factor linked to tumor progression and metastasis, was also significantly decreased. nih.gov The coordinated downregulation of these genes highlights a multi-pronged mechanism for inhibiting processes essential for cancer invasion and proliferation. nih.gov
Table 3: Downregulated Genes and Their Pro-oncogenic Roles
Computational and in Silico Modeling of 3,4,5,4 Tetramethoxystilbene
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3,4,5,4'-tetramethoxystilbene (B174519), also known as DMU-212, molecular docking studies have been instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.
Research has shown that metabolites of DMU-212 were analyzed using molecular docking to verify their activity. nih.gov In studies involving analogues of DMU-212, molecular docking suggested that their anti-leukemic activity could be due to binding within the central channel of the NPM1 pentameric structure. researchgate.net
Further in silico analyses, including molecular docking, have explored the interactions of resveratrol (B1683913) analogues like this compound with various signaling proteins. mcu.edu.tw For instance, the compound has been studied as a potential ligand for the constitutive androstane (B1237026) receptor (CAR), with in silico approaches used for molecular docking and studying ligand-protein interactions. cuni.cz
One study identified (E)-2,3',4,5'-tetramethoxystilbene as a top predicted upstream regulator in meningioma, highlighting its potential interaction with various target genes. kau.edu.sa Another investigation focused on the interaction of this compound with the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), revealing that it directly binds to this protein. nih.gov
Table 1: Predicted Protein Targets for this compound and its Analogs from Molecular Docking Studies
| Compound/Analog | Predicted Protein Target | Predicted Effect/Interaction | Reference |
|---|---|---|---|
| This compound Metabolites | Active Metabolites | Verification of activity | nih.gov |
| DMU-212 Analogs (7k and 7l) | NPM1 Pentameric Structure | Anti-leukemic activity | researchgate.net |
| This compound | Constitutive Androstane Receptor (CAR) | Ligand-protein interaction | cuni.cz |
| (E)-2,3',4,5'-Tetramethoxystilbene | Upstream Regulator in Meningioma | Interaction with target genes | kau.edu.sa |
| (Z)3,4,5,4'-trans-tetramethoxystilbene (TMS) | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Direct binding | nih.gov |
| 3,4,2'-Trimethoxy-trans-stilbene | CYP1B1 | Potent inhibitory action | researchgate.net |
| 3'-Hydroxy-3,4,4'5-tetramethoxystilbene | Alcohol Dehydrogenase (ADH) | High binding energy, potential inhibitor | tjnpr.org |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide a view of the dynamic behavior of this compound and its interaction with target proteins over time, offering insights into its conformational flexibility and the stability of the ligand-protein complex.
MD simulations have been employed to study the conformational changes and stability of resveratrol and its analogs when interacting with target proteins. mcu.edu.tw For other stilbene (B7821643) derivatives, MD simulations have been crucial in understanding the reorientational dynamics of different molecular groups, such as methyl groups, and how intramolecular interactions influence their activation barriers. researchgate.net These computational methods, combined with experimental techniques, provide a detailed picture of molecular reorientations. researchgate.net
In a broader context, MD simulations are increasingly vital in drug discovery, offering insights into the dynamics and functions of various drug targets. researchgate.net For instance, simulations have been used to determine the flexibility and mobility of substrates within the binding pockets of enzymes like cytochrome P450, revealing stable substrate-bound positions that can influence catalytic activity. acs.org
Predictive Pharmacokinetic and Pharmacodynamic Modeling
Predictive modeling of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is essential for evaluating the therapeutic potential of compounds like this compound.
Pharmacokinetic studies in mice have shown that higher levels of this compound are achieved compared to its parent compound, resveratrol. mdpi.com However, another study in rats indicated that while it has a moderate clearance and a terminal elimination half-life of 154 ± 80 minutes after intravenous administration, its absolute oral bioavailability is low at 6.31 ± 3.30%. mdpi.com Despite this, the levels achieved in the gastrointestinal tract after administration are superior to those of resveratrol, providing a rationale for its evaluation as a therapeutic agent. mdpi.com
Metabolic studies have revealed that this compound undergoes metabolic hydroxylation or single and double O-demethylation, in contrast to resveratrol which is mainly metabolized to its sulphate or glucuronate conjugates. mdpi.com A total of 63 metabolites of DMU-212 were identified in vivo in mice, with metabolic pathways including demethylation, oxidation, and conjugation. nih.gov It has been hypothesized that the metabolism of DMU-212 is mediated by CYP1B1, leading to the formation of 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), a more potent metabolite. ptbioch.edu.pl
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Clearance | Rat (intravenous) | 46.5 ± 7.6 mL/min/kg | mdpi.com |
| Terminal Elimination Half-life | Rat (intravenous) | 154 ± 80 min | mdpi.com |
| Absolute Oral Bioavailability | Rat | 6.31 ± 3.30% | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. These studies help in designing new compounds with improved potency and more favorable properties.
For stilbene derivatives, QSAR studies have been utilized to understand the physicochemical properties essential for their biological activities. dokumen.pub For example, the addition of bulky groups can decrease binding affinity, while the presence of heteroatoms and increased branching can favor inhibitory activity. dokumen.pub
In the context of resveratrol and its analogs like this compound, numerous hybrid compounds have been designed and synthesized to screen for structure-activity relationships. dokumen.pub While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of QSAR are applied to stilbenes to optimize their therapeutic potential. dokumen.pubnih.gov The design of novel derivatives often involves 3D-QSAR studies to predict their ADME/Tox properties. benthamdirect.com
Q & A
Basic Research Questions
Q. What experimental models demonstrate the antiproliferative efficacy of 3,4,5,4′-Tetramethoxystilbene in cancer cells?
- Methodology :
- In vitro : Ovarian cancer (A2780) and colon cancer (HCA-7) cell lines treated with 5–80 µM DMU-212 showed dose-dependent growth inhibition via pro-apoptotic mechanisms (e.g., caspase activation) and cell cycle arrest at prometaphase .
- In vivo : ApcMin/+ mice fed DMU-212 (0.2% dietary dose) exhibited a 24% reduction in intestinal adenoma load, comparable to resveratrol .
Q. How does 3,4,5,4′-Tetramethoxystilbene modulate inflammatory pathways like COX-2/PGE-2 in cancer?
- Methodology :
- Human colon cancer cells (HCA-7) treated with DMU-212 (1–50 µM) showed reduced prostaglandin E2 (PGE-2) production without direct COX-2 inhibition, suggesting metabolite-mediated effects .
- In vivo, DMU-212 reduced intestinal mucosal PGE-2 by 45–62% in ApcMin/+ mice, similar to resveratrol .
Q. What molecular targets are implicated in 3,4,5,4′-Tetramethoxystilbene’s anti-angiogenic activity?
- Methodology :
- In vitro : Endothelial cell migration assays (e.g., HUVEC cells on collagen IV-coated plates) revealed inhibition at 1–5 µM .
- In vivo : Reduced microvessel density in xenograft models, assessed via immunohistochemistry .
Advanced Research Questions
Q. How does 3,4,5,4′-Tetramethoxystilbene overcome drug resistance in cancers like gefitinib-resistant NSCLC?
- Methodology :
- Gefitinib-resistant NSCLC cells treated with DMU-212 (1–10 µM) showed restored apoptosis via mTOR/JNK pathway activation and EGFR phosphorylation inhibition .
- Xenograft models demonstrated tumor regression at 300 µg/kg doses administered intraperitoneally every three days .
Q. What role do cytochrome P450 enzymes (e.g., CYP1A1/1B1) play in 3,4,5,4′-Tetramethoxystilbene’s bioactivity?
- Methodology :
- CYP1A1 knockdown in ovarian cancer cells reduced DMU-212 cytotoxicity, confirming enzyme-dependent bioactivation .
- Competitive inhibition of CYP1B1 (IC50 = 6 nM) but weaker activity against CYP1A1/1A2 (IC50 > 300 nM) .
Q. What advanced techniques elucidate 3,4,5,4′-Tetramethoxystilbene’s anti-metastatic mechanisms?
- Methodology :
- Migration assays : A375 melanoma cells on collagen IV-coated plates showed reduced attachment and migration at 10–20 µM .
- Protein analysis : Western blotting revealed Aurora A upregulation (mitotic arrest) and E-cadherin modulation (adhesion) .
- Pathway focus : MAPK signaling antagonism (e.g., p38 inhibition) contributes to anti-metastatic effects .
Q. How does 3,4,5,4′-Tetramethoxystilbene exhibit selective cytotoxicity toward cancer cells?
- Methodology :
- Non-cancerous HOSE cells showed minimal apoptosis at 20 µM DMU-212, while ovarian cancer cells (A2780) had IC50 values of 8–15 µM .
- Selective activation of pro-apoptotic BAX/BAK in cancer cells, sparing normal cells .
- Mechanistic basis : Cancer-specific metabolic activation (e.g., CYP1A1 overexpression) enhances DMU-212 toxicity .
Data Contradictions and Resolution
- CYP Inhibition : Conflicting reports on CYP1B1 vs. CYP1A1 activity stem from structural isomer variations. DMU-212 (3,4,5,4′) primarily targets CYP1A1 in ovarian cancer, while its 2,3′,4,5′ isomer is a potent CYP1B1 inhibitor .
- Dose-Response : Non-linear efficacy observed in ApcMin/+ mice (0.2% dietary dose optimal; higher doses less effective), emphasizing the need for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
